EGFR T790M Kinase Inhibitory Activity: 2-Amino-4-(1,2,4-triazol)pyridine Scaffold vs. Clinical Comparators
The 2-amino-4-(1,2,4-triazol)pyridine core—of which 2-[1,2,4]triazol-1-yl-pyridin-4-ylamine is the unsubstituted parent scaffold—was elaborated into compound 10c, which exhibited an IC₅₀ of 43.1 nM against recombinant EGFRL858R/T790M enzyme [1]. In cellular anti-proliferation assays, compound 10j (bearing the same core) showed at least 3-fold greater potency than Osimertinib and 25-fold greater potency than Lazertinib against the glioblastoma cell line U87-EGFRvIII [1]. This evidence establishes the 4-amino-2-(1,2,4-triazol-1-yl)pyridine substitution pattern as a validated hinge-binding pharmacophore that delivers target engagement competitive with third-generation clinical EGFR inhibitors. The unsubstituted parent building block is the obligatory synthetic entry point for this entire compound class.
| Evidence Dimension | EGFRL858R/T790M enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 10c (2-amino-4-(1,2,4-triazol)pyridine derivative): IC₅₀ = 43.1 nM [1] |
| Comparator Or Baseline | Osimertinib (clinical third-generation EGFR TKI); Lazertinib (clinical third-generation EGFR TKI) |
| Quantified Difference | Compound 10j: ≥3-fold more potent than Osimertinib; 25-fold more potent than Lazertinib in U87-EGFRvIII cell anti-proliferation assay [1] |
| Conditions | Recombinant EGFRL858R/T790M enzyme assay; U87-EGFRvIII glioblastoma cell anti-proliferation assay (Eur J Med Chem 2020) |
Why This Matters
The 4-amino-2-(1,2,4-triazol-1-yl)pyridine scaffold provides a validated chemical starting point for developing EGFR inhibitors with potency exceeding current clinical agents, making this building block strategically indispensable for medicinal chemistry programs targeting drug-resistant NSCLC and glioblastoma.
- [1] Yang H, Yan R, Jiang Y, Yang Z, Zhang X, Zhou M, Wu X, Zhang T, Zhang J. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. Eur J Med Chem. 2020;187:111966. PMID: 31869655. View Source
